

An In-depth Technical Guide to the Solubility of Butyl Methyl Sulfide

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Compound of Interest

Compound Name: *Butyl methyl sulfide*

Cat. No.: *B1581413*

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This technical guide provides a comprehensive overview of the solubility characteristics of **butyl methyl sulfide**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining the solubility of organosulfur compounds.

Introduction to Butyl Methyl Sulfide

Butyl methyl sulfide (also known as 1-(methylthio)butane) is an organosulfur compound with the chemical formula $C_5H_{12}S$. It is a colorless liquid with a characteristic unpleasant odor.^[1] Understanding its solubility in various solvents is crucial for its application in chemical synthesis, as a flavoring agent, and in material science.

Qualitative Solubility of Butyl Methyl Sulfide

The solubility of a substance is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. **Butyl methyl sulfide** possesses a degree of polarity due to the sulfur atom, but the nonpolar nature of the butyl and methyl groups is more dominant. This dual character influences its solubility in different types of solvents.

Based on its molecular structure, **butyl methyl sulfide** is expected to exhibit low solubility in polar solvents and higher solubility in non-polar organic solvents.^[2]

Table 1: Qualitative Solubility of **Butyl Methyl Sulfide** in Various Solvents

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Water, Ethanol	Low to Immiscible	<p>The non-polar alkyl chains of butyl methyl sulfide do not interact favorably with the strong hydrogen bonding network of polar protic solvents like water. A safety data sheet for tert-butyl methyl sulfide explicitly states "No data available" for water solubility, suggesting that quantitative data is not readily available and solubility is likely low.</p> <p>[3]</p>
Polar Aprotic	Acetone, DMSO	Moderate	<p>These solvents are polar but lack hydrogen bonding donors. They can induce a dipole in butyl methyl sulfide, leading to some degree of solubility.</p>
Non-Polar	Hexane, Toluene	High	<p>The dispersion forces (van der Waals forces) that dominate the intermolecular interactions in both butyl methyl sulfide and non-polar solvents lead to</p>

favorable mixing and
high solubility.[2]

Experimental Protocol for Determination of Solubility

While specific experimental data for **butyl methyl sulfide** is scarce, a general and reliable method for determining the solubility of a liquid like **butyl methyl sulfide** in various solvents is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the saturated solution.

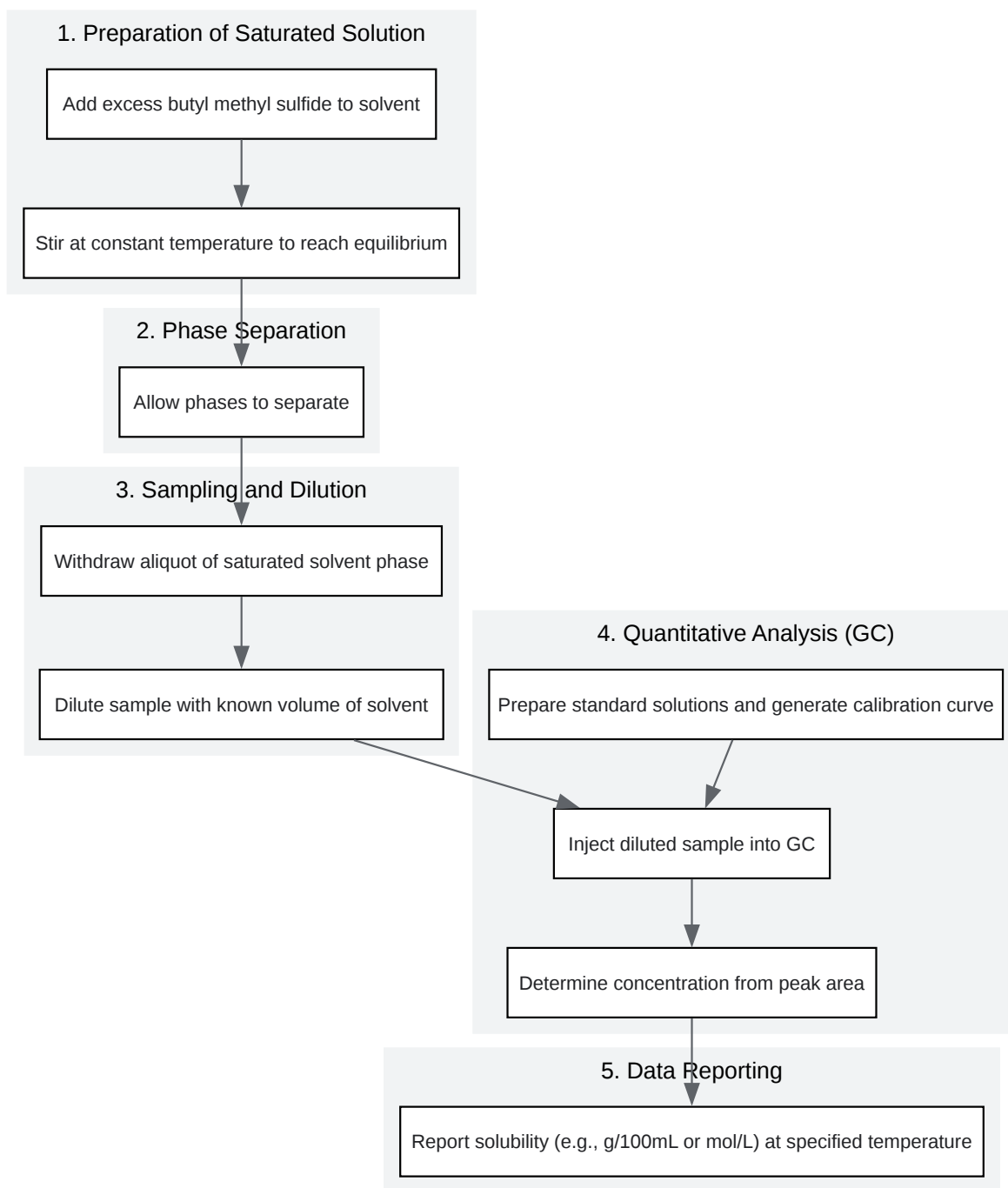
Methodology: Isothermal Equilibrium and Gas Chromatography (GC) Analysis

- Preparation of Saturated Solution:
 - A known volume of the desired solvent is placed in a temperature-controlled vessel equipped with a magnetic stirrer.
 - An excess amount of **butyl methyl sulfide** is added to the solvent. The amount should be sufficient to ensure that a separate phase of undissolved **butyl methyl sulfide** is visible.
 - The mixture is stirred vigorously at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.
- Phase Separation:
 - After equilibration, the stirring is stopped, and the mixture is allowed to stand undisturbed for a period (e.g., 12-24 hours) to allow for complete separation of the undissolved **butyl methyl sulfide** from the saturated solution. This is typically done in a separatory funnel.
- Sampling and Dilution:
 - A precise volume of the saturated solvent phase is carefully withdrawn using a calibrated micropipette, ensuring that none of the undissolved **butyl methyl sulfide** is collected.

- The collected sample is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
- Quantitative Analysis using Gas Chromatography (GC):
 - A gas chromatograph equipped with a flame ionization detector (FID) is used for quantification.
 - A calibration curve is first generated by preparing a series of standard solutions of **butyl methyl sulfide** of known concentrations in the same solvent.
 - The diluted sample of the saturated solution is injected into the GC, and the peak area corresponding to **butyl methyl sulfide** is recorded.
 - The concentration of **butyl methyl sulfide** in the saturated solution is determined by comparing its peak area to the calibration curve.
- Data Reporting:
 - The solubility is typically reported in grams of solute per 100 mL of solvent (g/100 mL) or in moles of solute per liter of solution (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of **butyl methyl sulfide** using the isothermal equilibrium and GC analysis method.



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